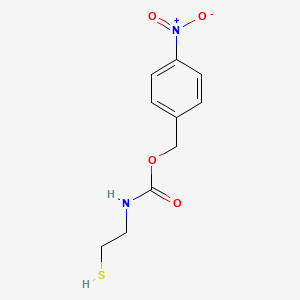

(4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate

Description

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl N-(2-sulfanylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c13-10(11-5-6-17)16-7-8-1-3-9(4-2-8)12(14)15/h1-4,17H,5-7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKJVDAVEBGOMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)NCCS)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984283 | |

| Record name | (4-Nitrophenyl)methyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65750-59-6 | |

| Record name | (4-Nitrophenyl)methyl N-(2-mercaptoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65750-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065750596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Nitrophenyl)methyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-nitrophenyl)methyl (2-mercaptoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction of 2-Mercaptoethylamine with 4-Nitrophenyl Methyl Carbonate or Chloroformate

- Reagents : 2-Mercaptoethylamine (cysteamine), 4-nitrophenyl methyl chloroformate or 4-nitrophenyl methyl carbonate, base such as triethylamine or dimethylaminopyridine (DMAP).

- Solvent : Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

- Conditions : The reaction is typically performed at room temperature under an inert atmosphere to prevent oxidation of the thiol group.

- Mechanism : The amine group on 2-mercaptoethylamine attacks the electrophilic carbonyl carbon of the 4-nitrophenyl methyl chloroformate, forming the carbamate and releasing chloride ion.

- Workup : The reaction mixture is stirred for several hours (e.g., 4 hours) at room temperature, then concentrated and purified by flash chromatography or recrystallization.

This method is supported by analogous carbamate syntheses reported in the literature, where 4-nitrophenyl chloroformate is used to activate hydroxyl or amino groups to form carbamates with thiol-containing amines.

Use of 4-Nitrophenyl Chloroformate as an Activated Carbonate

- 4-Nitrophenyl chloroformate is added dropwise to a solution of the 2-mercaptoethylamine and a base (e.g., triethylamine) in dry CH2Cl2 at 25°C.

- The mixture is stirred for 4 hours at room temperature.

- The crude product is concentrated and purified by flash chromatography using a solvent system such as dichloromethane/cyclohexane.

- The isolated product is a waxy, sticky white solid with yields reported around 68%.

Protection and Deprotection Strategies in Related Syntheses

In more complex synthetic routes involving oligonucleotide conjugates or sugar derivatives, protection of amino or thiol groups is often employed to control reactivity. For example, photolabile protecting groups or 2-cyanoethyl groups are used to mask reactive sites during intermediate steps, followed by deprotection to yield the free carbamate product.

Reaction Conditions and Yields

| Parameter | Typical Value/Range |

|---|---|

| Solvent | Anhydrous CH2Cl2 or THF |

| Temperature | Room temperature (20–25°C) |

| Reaction time | 4–16 hours |

| Base | Triethylamine or DMAP (~0.5 mg) |

| Purification | Flash chromatography (silica gel) |

| Yield | Approximately 68% (reported) |

Summary of Research Findings

- The preparation of this compound is well-established via nucleophilic substitution on 4-nitrophenyl chloroformate by 2-mercaptoethylamine.

- Reaction conditions are mild, typically room temperature, with bases such as triethylamine facilitating the reaction.

- Purification by flash chromatography yields the product in moderate to good yields (~68%).

- The compound serves as an important intermediate in antibiotic synthesis and oligonucleotide functionalization.

- Protection strategies in complex syntheses indicate the versatility of this carbamate in advanced organic synthesis.

Analyse Des Réactions Chimiques

(4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The carbamate group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

- The compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably carbapenem antibiotics like Thienamycin. Carbapenems are critical in treating infections caused by resistant bacteria, including strains of Mycobacterium tuberculosis .

Mechanism of Action

- Its efficacy is partly attributed to its ability to inhibit specific bacterial enzymes. Research indicates that modifications to the compound can enhance its stability against hydrolysis by β-lactamases, enzymes that confer antibiotic resistance .

Antimicrobial Properties

- Studies have reported that this compound exhibits significant antimicrobial activity against various pathogens. It has been evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.36 µg/mL |

| Pseudomonas aeruginosa | 1.67 µg/mL |

| Bacillus subtilis | 9.70 µg/mL |

| Candida albicans | 3.27 - 6.55 µg/mL |

These findings suggest potential for developing new antimicrobial agents based on this compound.

Anticancer Activity

- The compound has also been studied for its anticancer properties. In vitro assays have demonstrated activity against various cancer cell lines, with IC50 values indicating its effectiveness:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 45 - 114 |

| A549 (lung cancer) | 13.14 |

| HepG2 (liver cancer) | 49.02 |

The mechanism may involve apoptosis induction through modulation of intracellular calcium levels and inhibition of tumor growth pathways.

Mechanistic Insights

Enzyme Interactions

- The compound's interaction with enzymes such as glyoxalase has been highlighted in research, where it potentially inhibits pathways involved in detoxifying harmful metabolites within cells.

Pharmacokinetics

- Pharmacokinetic studies indicate rapid absorption and clearance of the compound, with an oral bioavailability of approximately 23% and a short half-life, suggesting a need for careful dosing in therapeutic applications.

Case Studies

Several studies exemplify the compound's utility:

- Antimicrobial Efficacy Study : This research evaluated the compound against multidrug-resistant bacterial strains, demonstrating its potential as a novel antimicrobial agent.

- Antitumor Activity Investigation : In vitro assays indicated that the compound could induce apoptosis in cancer cells through increased intracellular calcium levels, leading to cell death.

- Structural Activity Relationship (SAR) : Research has shown that modifications in the structure of similar compounds can significantly affect their biological activity, emphasizing the importance of specific functional groups in enhancing efficacy.

Mécanisme D'action

The mechanism of action of (4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the mercaptoethyl group can form covalent bonds with thiol-reactive sites on proteins and enzymes. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of (4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate can be contextualized by comparing it to related carbamate derivatives. Key compounds for comparison include:

Methyl (4-nitrophenyl)carbamate

- Structure : Lacks the 2-mercaptoethyl group, featuring only a methyl carbamate linked to the 4-nitrophenyl ring.

- Properties: Stability: Higher hydrolytic stability compared to thiol-containing analogs due to the absence of a reactive -SH group. Applications: Used as a reference compound in studies of carbamate reactivity and enzyme inhibition.

Ethyl (4-nitrophenyl)carbamate

- Structure : Substitutes the methyl group with an ethyl chain.

- Properties: Biological Activity: Demonstrates enhanced β-lactam-selective resistance-modifying agent (RMA) activity against methicillin-resistant Staphylococcus aureus (MRSA), with an 8-fold improvement in MRC (minimum re-sensitizing concentration) over methyl derivatives . Toxicity: Higher mammalian toxicity compared to methyl analogs; classified as a multispecies carcinogen due to metabolic degradation pathways .

4-Nitrophenyl (2-chloroethyl)carbamate

- Structure : Replaces the 2-mercaptoethyl group with a 2-chloroethyl chain.

- Properties :

- Reactivity : The chloroethyl group increases electrophilicity, favoring alkylation reactions.

- Molecular Data :

| Property | Value | |

|---|---|---|

| Molecular Formula | C₉H₉ClN₂O₄ | |

| Average Mass | 244.631 g/mol | |

| Monoisotopic Mass | 244.025084 g/mol |

Ethyl Carbamate Derivatives in SAR Studies

- Activity : Ethyl carbamates exhibit superior RMA activity (3-fold lower mammalian toxicity and 8-fold higher MRSA sensitization) compared to methyl counterparts, attributed to optimized hydrogen-bonding and lipophilicity profiles .

Comparative Data Table

*MRC: Minimum re-sensitizing concentration for MRSA.

Key Research Findings

- Thiol vs. Chloro Substituents: The 2-mercaptoethyl group in the target compound may reduce genotoxicity compared to 2-chloroethyl analogs, as thiols are less prone to forming DNA-reactive intermediates .

- Activity-Toxicity Trade-off: Ethyl carbamates balance potent RMA activity with higher carcinogenic risk, whereas methyl carbamates prioritize safety at the expense of efficacy .

- Role of the 4-Nitrophenyl Group : Enhances electrophilicity across all analogs, facilitating interactions with serine hydrolases or acetylcholinesterase .

Activité Biologique

(4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate, with the chemical formula C10H12N2O4S and CAS number 65750-59-6, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrophenyl group, a carbamate moiety, and a mercaptoethyl side chain, which contribute to its reactivity and biological interactions. The presence of the nitro group can enhance electron-withdrawing properties, potentially affecting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O4S |

| Molecular Weight | 240.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It may act as an inhibitor or activator depending on the target biomolecule. The compound's mechanism involves:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby modulating their activity.

- Gene Expression Modulation : Interacting with transcription factors that regulate gene expression.

- Cell Signaling Pathways : Influencing pathways that govern cellular responses to stimuli.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several carbamate derivatives, including this compound. Results indicated that this compound exhibited significant activity against various bacterial strains, suggesting potential use as an antimicrobial agent .

- Cytotoxic Effects : In vitro studies demonstrated that at certain concentrations, the compound induced cytotoxicity in cancer cell lines. This effect was linked to oxidative stress and apoptosis pathways .

- Enzyme Interaction Studies : Research involving enzyme assays showed that the compound could inhibit specific proteases, which are crucial in various metabolic pathways. This inhibition was dose-dependent, highlighting the importance of dosage in therapeutic applications .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | |

| Cytotoxicity | Induces apoptosis | |

| Enzyme inhibition | Dose-dependent |

Toxicological Considerations

While the compound shows promise for various applications, it is essential to consider its toxicity profile. Preliminary studies suggest that at higher concentrations, this compound may exhibit cytotoxic effects on normal cells alongside cancer cells. Further toxicological assessments are necessary to establish safe usage parameters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Nitrophenyl)methyl (2-mercaptoethyl)carbamate, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves coupling a 4-nitrophenyl carbamate precursor with a thiol-containing intermediate (e.g., 2-mercaptoethylamine). A stepwise approach, as seen in carbamate syntheses, includes:

- Activation of the carbamate group : Use of 4-nitrophenyl active esters to facilitate nucleophilic substitution .

- Thiol protection : Introduce a protecting group (e.g., tert-butyl) to prevent disulfide formation during synthesis .

- Purification : Column chromatography with solvents like ethyl acetate/hexane (3:1) to isolate intermediates, confirmed via TLC .

- Yield optimization requires control of temperature (0–5°C for thiol coupling) and stoichiometric ratios (1.2 equivalents of 4-nitrophenyl precursor) to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural confirmation :

- X-ray crystallography : Resolves bond angles and stereochemistry (mean C–C bond length precision: ±0.004 Å) .

- NMR spectroscopy : Key signals include δ 8.2–8.4 ppm (aromatic protons of 4-nitrophenyl) and δ 1.4–1.6 ppm (tert-butyl groups if present) .

- Purity assessment :

- GC-MS : Intra-day precision (RSD ≤ 0.45%) for carbamate quantification using methyl/ethyl carbamate calibration curves .

- HPLC : Utilize C18 columns with UV detection at 254 nm for trace impurity profiling .

Advanced Research Questions

Q. How do forced degradation studies inform the stability profile of this compound under varying pH and temperature conditions?

- Acidic/alkaline hydrolysis : Degradation pathways involve cleavage of the carbamate bond, producing 4-nitrophenol and 2-mercaptoethylamine derivatives. LC-HRMS identifies degradation products (e.g., sulfonamide or cyclized byproducts) .

- Thermal stability : Accelerated stability studies (40–60°C) show decomposition above 50°C, with Arrhenius modeling predicting shelf life .

- Light sensitivity : UV-Vis spectroscopy reveals nitro group photodegradation, necessitating amber glass storage .

Q. What methodologies resolve contradictions in purity data between NMR and mass spectrometry?

- Case example : Discrepancies in reported purity (e.g., NMR suggests >95%, MS shows trace impurities):

- High-resolution MS (HRMS) : Resolve isobaric interferences (e.g., sodium adducts at m/z 531.1 vs. 538.2) .

- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Q. How can the compound’s reactivity with biological thiols (e.g., glutathione) be leveraged in prodrug design?

- Mechanistic insight : The 2-mercaptoethyl group undergoes thiol-disulfide exchange with intracellular glutathione, releasing active drug moieties. Kinetic studies (UV-Vis at 412 nm) monitor nitro group release rates .

- Application : Design pH-sensitive prodrugs targeting tumor microenvironments (e.g., enhanced release at pH 6.5 vs. 7.4) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Toxicity : While not classified as acutely hazardous, chronic exposure risks (e.g., carcinogenicity in rats) mandate PPE (nitrile gloves, fume hoods) .

- Spill management : Neutralize with 10% sodium bicarbonate before disposal .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

- Docking studies : Use AutoDock Vina to simulate binding to cysteine proteases (e.g., caspase-3), guided by the thiol-reactive carbamate group .

- MD simulations : Assess stability of enzyme-inhibitor complexes over 100 ns trajectories (RMSD ≤ 2.0 Å acceptable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.